molecular formula C10H9NO2 B6264925 1-phenylpyrrolidine-2,3-dione CAS No. 68676-23-3

1-phenylpyrrolidine-2,3-dione

Cat. No.: B6264925
CAS No.: 68676-23-3
M. Wt: 175.2
InChI Key:
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Description

1-Phenylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolidine-2,3-diones. These compounds are known for their versatile chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrrolidine ring with a phenyl group attached to the nitrogen atom and two carbonyl groups at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpyrrolidine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of amide-tethered 1,6-enynes with carbon monoxide and an alcohol in the presence of a palladium catalyst. This reaction proceeds with high chemo-, regio-, and enantioselectivity under mild conditions . Another method involves the reaction of (E)-4-benzylidene-1-phenylpyrrolidine-2,3-dione derivatives with acetone hydrazone under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-Phenylpyrrolidine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For example, as an inhibitor of penicillin-binding proteins (PBPs), it binds to the active site of the enzyme, preventing the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylpyrrolidine-2,3-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups at positions 2 and 3. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

CAS No.

68676-23-3

Molecular Formula

C10H9NO2

Molecular Weight

175.2

Purity

90

Origin of Product

United States

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